2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C8H10N4/c1-5-3-6(2)7-10-8(9)11-12(7)4-5/h3-4H,1-2H3,(H2,9,11) |
InChI Key |
YTVNLPQDBXPECE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Starting from Functionalized Aminopyridines
A common approach involves using 5-bromo-3,4-dimethylpyridin-2-amine as a key intermediate. This compound can be converted into the triazolo[1,5-a]pyridine framework via cyclization reactions with hydrazine derivatives or related reagents.
- According to a recent patent (WO2024015825A1), 5-bromo-3,4-dimethylpyridin-2-amine is synthesized in high yield without palladium catalysts, minimizing side products and allowing scalability.
- This intermediate undergoes ring closure to form 6-bromo-7,8-dimethyl-triazolo[1,5-a]pyridine, which can be further functionalized to introduce the amino group at position 2 and methyl groups at positions 6 and 8.
Palladium-Catalyzed Cyanation and Amination
- The introduction of amino groups at position 2 can be achieved via palladium-catalyzed amination reactions starting from bromo-substituted triazolopyridines.
- Similarly, cyanation reactions using zinc cyanide allow substitution of halogen atoms (e.g., bromine at position 8) with nitrile groups, which can be converted subsequently to amino groups or other functionalities.
Cyclocondensation Reactions
- Cyclocondensation of 2-(1,2,4-triazol-5-yl)acetonitriles with β-dicarbonyl compounds or α,β-unsaturated nitriles/esters is an efficient route to build the fused triazolopyridine ring system.
- These methods allow the simultaneous formation of the triazole and pyridine rings and the introduction of substituents such as amino and methyl groups through the choice of starting materials.
Oxidative Coupling-Driven Cyclization
- An oxidative cross-dehydrogenative coupling (CDC) approach has been reported for related fused heterocycles, where molecular oxygen acts as the oxidant under mild conditions.
- For example, N-aminopyridines bearing methyl substituents undergo oxidative cyclization to form triazolopyridine derivatives with high yields, demonstrating a green and efficient synthetic route.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The patent WO2024015825A1 highlights a novel synthetic route for preparing 6-bromo-7,8-dimethyl-triazolo[1,5-a]pyridine intermediates with high yield and scalability, which is critical for the subsequent preparation of 2-amino derivatives.
- The transformation of halogenated triazolopyridines to amino-substituted compounds via palladium-catalyzed amination is well-documented, providing a reliable method for introducing the amino group at position 2.
- Cyclocondensation methods offer a one-pot approach to construct the fused heterocyclic system, allowing for the incorporation of methyl groups through the choice of starting β-dicarbonyl compounds or acetonitriles bearing methyl substituents.
- Oxidative CDC reactions under air or oxygen atmosphere have been demonstrated to efficiently form triazolopyridine derivatives with high selectivity and yield, offering a green chemistry alternative.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite, lead tetraacetate, manganese dioxide, and sodium borohydride. Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures or specific solvents .
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the parent compound, as well as substituted triazolopyridines with various functional groups.
Scientific Research Applications
2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, leading to downstream effects on gene expression and cellular functions . Similarly, as an inhibitor of JAK1 and JAK2, it interferes with the JAK-STAT signaling pathway, which is crucial for various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Bioactivity
- 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide (Compound A) This derivative () features methyl groups at positions 5 and 7 and a sulfonamide substituent. X-ray crystallography revealed that the spatial orientation of the sulfonamide group significantly impacts herbicidal activity by altering binding affinity to acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. In contrast, 2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine lacks the sulfonamide moiety but retains methyl groups at adjacent positions (6 and 8), which may enhance membrane permeability due to increased hydrophobicity .
- [1,2,4]Triazolo[1,5-a]pyridine-2-ylamine (Compound B) Identified as a Leishmania CRK3 inhibitor (IC50 = 0.24 µM), this compound () shares the amino group at position 2 but lacks methyl substituents.
Core Heterocycle Modifications
[1,2,4]Triazolo[1,5-a]quinazoline Derivatives
These compounds () incorporate an additional fused benzene ring, expanding the π-conjugated system. The quinazoline derivatives exhibit distinct spectral properties, such as C=O absorption at 1,670–1,682 cm<sup>−1</sup> in IR, absent in the pyridine-based target compound. The larger planar structure enhances stacking interactions with DNA or enzymes but reduces solubility compared to the smaller pyridine core .- 1,3,4-Thiadiazole-Triazolo[1,5-a]pyrimidine Hybrids Hybrid derivatives () combine triazolo[1,5-a]pyrimidine with a thiadiazole ring, demonstrating broad-spectrum antimicrobial activity (MIC = 4–32 µg/mL).
Antiproliferative Derivatives
- 3,6-Diaryl-[1,2,4]triazolo[4,3-a]pyridines
These analogs () inhibit tubulin polymerization (IC50 = 0.8–2.1 µM) by binding to the colchicine site. The 6,8-dimethyl substituents in the target compound may disrupt tubulin interactions due to altered steric effects, though this requires empirical validation .
Biological Activity
2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a compound belonging to the class of triazolopyridines, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a triazole ring fused with a pyridine system. This unique arrangement contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolopyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism : The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells. Specifically, compounds like 2-amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidine have shown potent activity against melanoma B16 cells and other cancer types by promoting G0/G1 phase arrest and apoptosis .
- Case Studies : In vitro studies indicated that certain triazolopyridines have comparable efficacy to standard anticancer drugs against a panel of cancer cell lines .
Antimicrobial Activity
Triazolopyridines have also been explored for their antimicrobial properties:
- Activity Against Bacteria : Compounds have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial activity is attributed to the ability to disrupt bacterial biofilms and inhibit planktonic growth .
- Research Findings : A study reported that copper(II) complexes of triazolopyridines exhibited enhanced antimicrobial activity compared to their parent compounds .
Neuroprotective Effects
Emerging evidence suggests that triazolopyridines may possess neuroprotective properties:
- Potential Applications : These compounds are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Their ability to modulate neuroinflammatory pathways is a key area of research .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound has shown the ability to intercalate into DNA, which may contribute to its antiproliferative effects by disrupting DNA replication and transcription .
- Reactive Oxygen Species (ROS) Scavenging : Some studies indicate that triazolopyridines can act as scavengers of reactive oxygen species rather than promoting oxidative stress .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
